molecular formula C31H27NO4 B8178077 Fmoc-4-(4-methylphenyl)-L-phenylalanine

Fmoc-4-(4-methylphenyl)-L-phenylalanine

Cat. No.: B8178077
M. Wt: 477.5 g/mol
InChI Key: IRLNOBJUCJFHQP-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-4-(4-methylphenyl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the phenylalanine molecule. The compound is used primarily in peptide synthesis due to its ability to protect the amino group from unwanted reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(4-methylphenyl)-L-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of phenylalanine with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-(4-methylphenyl)-L-phenylalanine undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-methylphenyl group.

    Oxidation and Reduction: The phenyl and methyl groups can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Fmoc-4-(4-methylphenyl)-L-phenylalanine has several scientific research applications:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

    Biological Studies: Used in studies involving protein-protein interactions and enzyme kinetics.

    Industrial Applications: Employed in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The primary mechanism of action of Fmoc-4-(4-methylphenyl)-L-phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group temporarily attaches to the amino group of phenylalanine, preventing unwanted reactions during the synthesis process. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-4-(4-methylphenyl)-L-phenylalanine is unique due to its specific structure, which includes both the Fmoc protecting group and the 4-methylphenyl substituent. This combination provides distinct chemical properties and reactivity, making it particularly useful in peptide synthesis and other applications .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methylphenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c1-20-10-14-22(15-11-20)23-16-12-21(13-17-23)18-29(30(33)34)32-31(35)36-19-28-26-8-4-2-6-24(26)25-7-3-5-9-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLNOBJUCJFHQP-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.